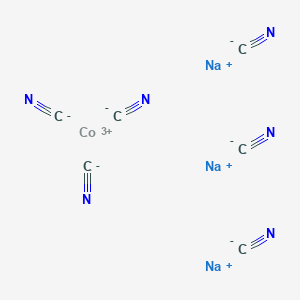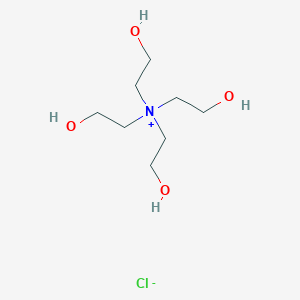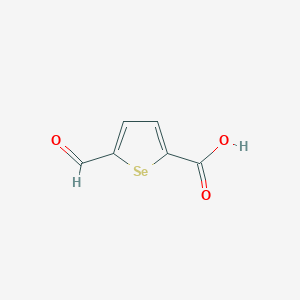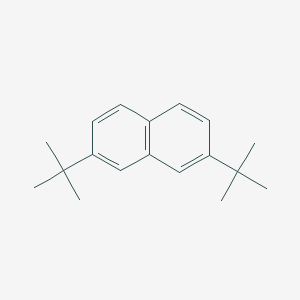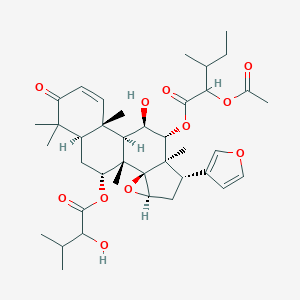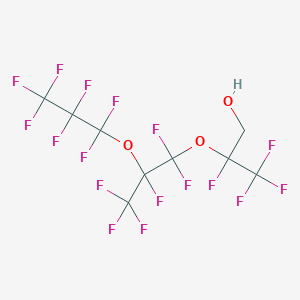![molecular formula C15H24O B076826 2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 14840-89-2](/img/structure/B76826.png)
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, commonly known as TMTD, is a bicyclic compound that has been widely used in scientific research. TMTD is a heterocyclic compound that contains both carbon and oxygen atoms in its structure. It has been found to have a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
Applications De Recherche Scientifique
TMTD has been used in various scientific research applications, including in the fields of chemistry, biology, and pharmacology. In chemistry, TMTD has been used as a reagent in organic synthesis reactions. It has been found to be particularly useful in the synthesis of heterocyclic compounds. In biology, TMTD has been used to study the effects of oxidative stress on cells. It has also been found to have antibacterial and antifungal properties. In pharmacology, TMTD has been studied for its potential use as an antitumor agent.
Mécanisme D'action
The exact mechanism of action of TMTD is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. TMTD has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Effets Biochimiques Et Physiologiques
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, which can lead to cell damage and death. TMTD has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Additionally, TMTD has been studied for its potential use as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMTD is its wide range of applications in various fields of science. It is relatively easy to synthesize and has been used by many researchers in their experiments. However, one of the limitations of TMTD is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations. Therefore, researchers must exercise caution when using TMTD in their experiments.
Orientations Futures
There are many potential future directions for the study of TMTD. One area of research could focus on the development of new antibiotics based on the antibacterial and antifungal properties of TMTD. Another area of research could focus on the potential use of TMTD as an antitumor agent. Additionally, researchers could study the mechanism of action of TMTD in more detail to gain a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
TMTD can be synthesized by reacting 2,6-dimethylphenol with formaldehyde and acetaldehyde in the presence of a catalyst. The reaction produces TMTD as a white crystalline solid with a melting point of 34-36°C. The synthesis method is relatively simple and has been used by many researchers to produce TMTD for their experiments.
Propriétés
Numéro CAS |
14840-89-2 |
|---|---|
Nom du produit |
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(4Z,8Z)-2,6,10-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-11-6-4-8-12(2)10-14-15(16-14)13(3)9-5-7-11/h4-5,7-8,11-15H,6,9-10H2,1-3H3/b7-5-,8-4- |
Clé InChI |
QPNXWGRYYRSVET-ZQFNYFPESA-N |
SMILES isomérique |
CC/1C/C=C\C(CC2C(O2)C(C/C=C1)C)C |
SMILES |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
SMILES canonique |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
Autres numéros CAS |
71735-79-0 14840-89-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



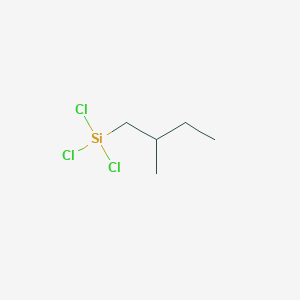
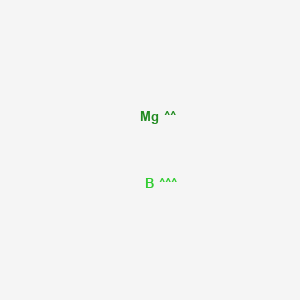
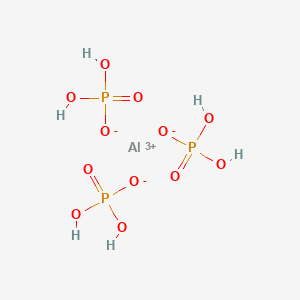
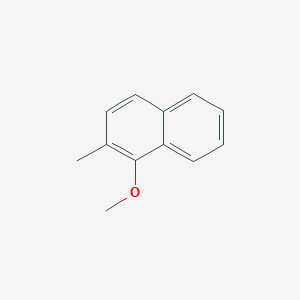
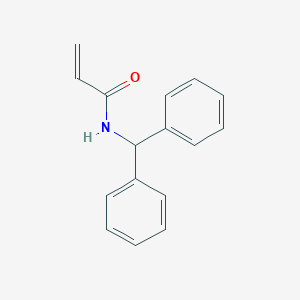
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
